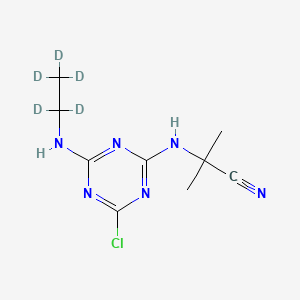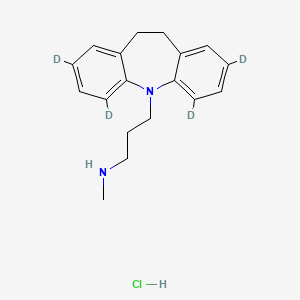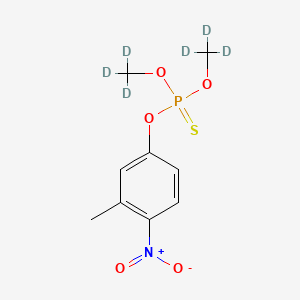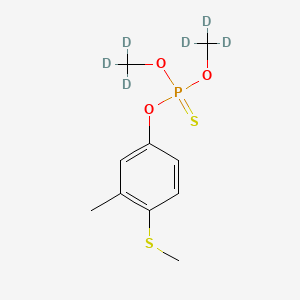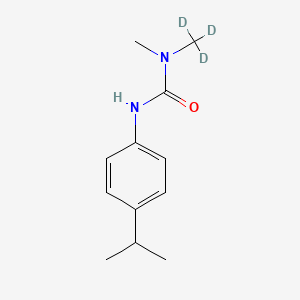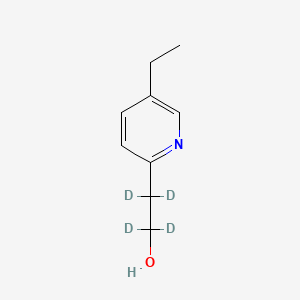
5-Ethyl-2-pyridine Ethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-pyridine Ethanol-d4 is a deuterated compound with the molecular formula C9H9D4NO and a molecular weight of 155.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.
準備方法
The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves several steps. One common method includes the deuteration of 5-Ethyl-2-pyridine Ethanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source . The reaction is carried out under controlled conditions to ensure complete deuteration. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
化学反応の分析
5-Ethyl-2-pyridine Ethanol-d4 undergoes various chemical reactions, including:
科学的研究の応用
5-Ethyl-2-pyridine Ethanol-d4 has diverse applications in scientific research:
類似化合物との比較
5-Ethyl-2-pyridine Ethanol-d4 can be compared with other similar compounds, such as:
5-Ethyl-2-pyridine Ethanol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium atoms.
5-Ethyl-2-methylpyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
4-Thiazolidinones from 5-Ethyl-2-pyridine Ethanol: These compounds exhibit antibacterial, antifungal, and antitubercular activities, highlighting the versatility of the pyridine scaffold.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and provides valuable insights into chemical and biological processes .
特性
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661966 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189881-19-3 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
